molecular formula C16H17N3O3S B7067158 N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

Cat. No.: B7067158
M. Wt: 331.4 g/mol
InChI Key: NYABTOOQLXOICU-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is a complex organic compound that features a benzimidazole core substituted with a thiophene ring and a hydroxyethoxyethyl side chain

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-7-9-22-8-6-17-16(21)11-3-1-4-12-14(11)19-15(18-12)13-5-2-10-23-13/h1-5,10,20H,6-9H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYABTOOQLXOICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CS3)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Hydroxyethoxyethyl Side Chain: This step involves the reaction of the benzimidazole derivative with 2-(2-chloroethoxy)ethanol under basic conditions to introduce the hydroxyethoxyethyl group.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyethoxyethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The hydroxyethoxyethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzimidazole: Lacks the thiophene ring and hydroxyethoxyethyl side chain.

    2-(2-hydroxyethoxy)ethyl benzimidazole: Similar side chain but lacks the thiophene ring.

    Thiophene-substituted benzimidazoles: Similar core structure but different side chains.

Uniqueness

N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is unique due to the combination of its benzimidazole core, thiophene ring, and hydroxyethoxyethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

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